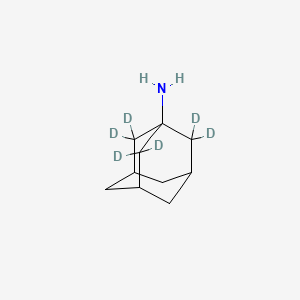
Egfr-IN-59
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-59 is a potent inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer, head and neck cancer, breast cancer, and colorectal cancer . The compound is known for its ability to induce apoptosis in cancer cells, making it a valuable tool in cancer research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Egfr-IN-59 is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling and functionalization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Egfr-IN-59 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups .
科学研究应用
Egfr-IN-59 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of EGFR inhibitors.
Biology: Employed in cell biology studies to investigate the effects of EGFR inhibition on cell signaling pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, head and neck cancer, breast cancer, and colorectal cancer
Industry: Utilized in the development of new EGFR inhibitors and related compounds for pharmaceutical applications
作用机制
Egfr-IN-59 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). It binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and the suppression of cell proliferation in cancer cells .
相似化合物的比较
Egfr-IN-59 is compared with other similar compounds, such as:
Gefitinib: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.
Afatinib: A dual EGFR and HER2 inhibitor with broader activity against various cancer types.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations in EGFR.
This compound is unique in its specific binding affinity and cytotoxicity profile, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C27H23N5O4S |
|---|---|
分子量 |
513.6 g/mol |
IUPAC 名称 |
4-[[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C27H23N5O4S/c1-18-17-26(31-36-18)32-37(33,34)22-14-10-20(11-15-22)28-27-23-5-3-4-6-24(23)29-25(30-27)16-9-19-7-12-21(35-2)13-8-19/h3-17H,1-2H3,(H,31,32)(H,28,29,30)/b16-9+ |
InChI 键 |
BHPUGVPSLDRNDT-CXUHLZMHSA-N |
手性 SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)OC |
规范 SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)





![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)

![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)


![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)


